2H-Pyrrolo[3,4-E]benzoxazole
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Overview
Description
2H-Oxazolo[4,5-e]isoindole: is a heterocyclic compound that features a fused ring system combining an oxazole and an isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring Closure Reactions: One common method involves the cyclization of alkynes under gold catalysis to form the oxazole ring, followed by further transformations to introduce the isoindole moiety.
Aromatization Processes: Isoindoline aromatization can be employed to synthesize 2H-isoindoles, which can then be modified to form 2H-Oxazolo[4,5-e]isoindole.
Ring Transformations: Various ring transformation reactions, such as the cyclization of benzylic amines, can also be used to prepare this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2H-Oxazolo[4,5-e]isoindole can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: 2H-Oxazolo[4,5-e]isoindole derivatives have been studied for their potential as antimitotic agents, showing activity against various cancer cell lines .
Biology: The compound has been evaluated for its antiproliferative activities, particularly in overcoming multidrug resistance in cancer cells .
Medicine: Due to its antimitotic properties, 2H-Oxazolo[4,5-e]isoindole is being explored as a potential therapeutic agent for cancer treatment .
Industry: In materials science, the unique structural properties of 2H-Oxazolo[4,5-e]isoindole make it a candidate for the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The primary mechanism of action for 2H-Oxazolo[4,5-e]isoindole involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase . This action is particularly effective in cancer cells, where it induces apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
2H-Isoindole: Shares the isoindole core but lacks the oxazole ring.
Oxazole Derivatives: Compounds with the oxazole ring but different fused systems.
Uniqueness: 2H-Oxazolo[4,5-e]isoindole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to overcome multidrug resistance in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
42540-48-7 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI Key |
JZDOXOPUPXXSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=CN=C3)O1 |
Origin of Product |
United States |
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